Pyrazines—nitrogen-containing heterocycles—serve as critical flavor and aroma determinants in thermally processed foods and natural products. These compounds exhibit exceptionally low odor thresholds (often <1 ppb), making them indispensable to the sensory profiles of coffee, cocoa, baked goods, and roasted meats [1] [4]. Structurally, alkylpyrazines feature carbon side chains (e.g., 2,5-dimethylpyrazine in asparagus and shrimp), while vinyl derivatives like methylvinylpyrazine introduce unsaturated moieties that enhance volatility and reactivity [4] [5]. Their biological relevance extends beyond food chemistry; pyrazines act as insect semiochemicals (e.g., 2-isobutyl-3-methoxypyrazine in arthropod defenses) and pharmaceutical precursors [2] [9].
Methylvinylpyrazine refers to isomers like 2-methyl-5-vinylpyrazine (CAS 13925-08-1) and 2-methyl-6-vinylpyrazine (CAS CDS025454), characterized by a vinyl (–CH=CH₂) group adjacent to the methyl-substituted pyrazine ring. This structure confers distinct properties:
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